molecular formula C13H13N3O B12987633 2-Anilinobenzohydrazide

2-Anilinobenzohydrazide

Cat. No.: B12987633
M. Wt: 227.26 g/mol
InChI Key: GWLOXXXVZXWQJM-UHFFFAOYSA-N
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Description

2-(Phenylamino)benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a phenylamino group attached to a benzohydrazide moiety. This compound has garnered interest due to its diverse biological activities and its utility in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylamino)benzohydrazide can be synthesized through the reaction of 2-(phenylamino)benzoic acid with hydrazine hydrate. The reaction typically involves refluxing the reactants in ethanol for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: In an industrial setting, the synthesis of 2-(Phenylamino)benzohydrazide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Phenylamino)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • 2-(Phenylamino)benzoic acid hydrazide
  • 2-Methyl-6-phenylpyridine-3-carboxylic acid hydrazide

Comparison: 2-(Phenylamino)benzohydrazide is unique due to its specific structure, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a broader spectrum of biological activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-anilinobenzohydrazide

InChI

InChI=1S/C13H13N3O/c14-16-13(17)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17)

InChI Key

GWLOXXXVZXWQJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NN

Origin of Product

United States

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